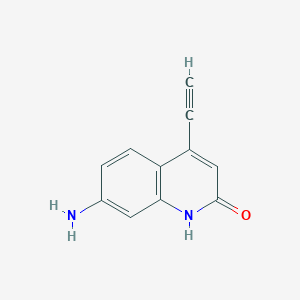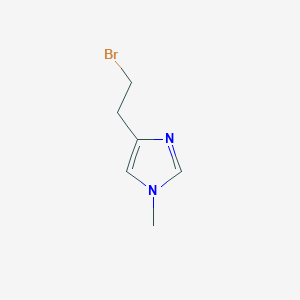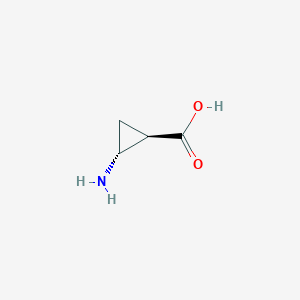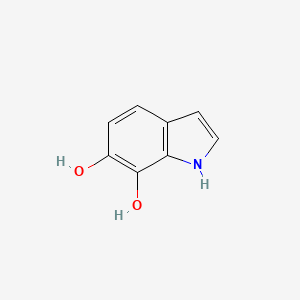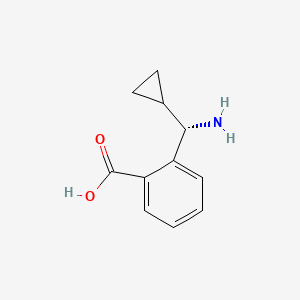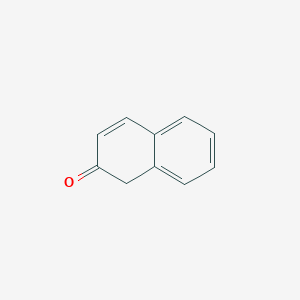
Naphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-2(1H)-one, also known as 2-naphthol, is an organic compound with the molecular formula C10H8O. It is a derivative of naphthalene, characterized by a hydroxyl group attached to the second carbon of the naphthalene ring. This compound is a white crystalline solid that is soluble in organic solvents and slightly soluble in water. This compound is widely used in various industrial applications, including the production of dyes, pharmaceuticals, and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Naphthalen-2(1H)-one can be synthesized through several methods. One common method involves the sulfonation of purified naphthalene with 98% sulfuric acid, followed by the formation of naphthalene sulfonic acid. This intermediate is then converted into its sodium salt using sodium sulfite .
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of naphthalene using air or oxygen in the presence of a catalyst. This process yields naphthalene-2,3-diol, which is subsequently dehydrated to form this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: It can be reduced to form dihydrothis compound.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Dihydrothis compound
Substitution: Various substituted this compound derivatives.
Applications De Recherche Scientifique
Naphthalen-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: It is employed in the production of rubber chemicals, antioxidants, and polymer stabilizers.
Mécanisme D'action
The mechanism of action of naphthalen-2(1H)-one involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as an enzyme inhibitor or modulator, affecting the activity of specific enzymes involved in metabolic pathways. Its hydroxyl group allows it to form hydrogen bonds and interact with active sites of enzymes, leading to changes in their activity .
Comparaison Avec Des Composés Similaires
Naphthalen-2(1H)-one can be compared with other similar compounds, such as:
Naphthalene-1-ol: Similar in structure but with the hydroxyl group attached to the first carbon.
Naphthalene-2,7-diol: Contains two hydroxyl groups at the second and seventh positions.
Naphthalene-2-carboxylic acid: Contains a carboxyl group at the second position instead of a hydroxyl group
Uniqueness: this compound is unique due to its specific position of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its isomers and derivatives .
Propriétés
Formule moléculaire |
C10H8O |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
1H-naphthalen-2-one |
InChI |
InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-6H,7H2 |
Clé InChI |
WZCKOKPKQZIGNU-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



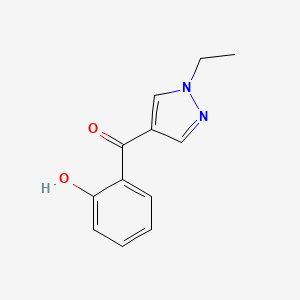

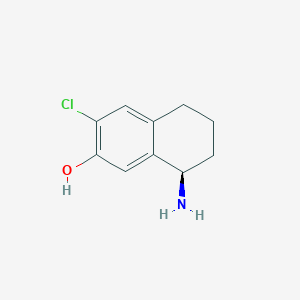
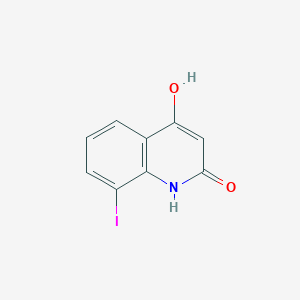
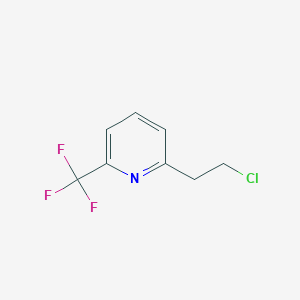
![3-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2,2-dimethylpropanoicacid](/img/structure/B13120411.png)
